Binding‑Site Complementarity of the Trimethylammonium Head‑Group vs. Morpholinium in Muscarinic Receptor Orthosteric Pocket
The trimethylammonium cation in the target compound presents a smaller steric profile and distinct charge distribution compared with the N‑methylmorpholinium head‑group of Tiemonium iodide. In the muscarinic orthosteric site, the trimethylammonium moiety of acetylcholine and related agonists engages a conserved cation‑π interaction with a tryptophan residue and a hydrogen‑bond network with a critical aspartate; replacement of trimethylammonium by larger cyclic onium groups has been shown to reduce M₂ vs. M₁ subtype selectivity and convert agonist efficacy profiles in oxotremorine analogues [1]. While direct binding data for CAS 357‑76‑6 are absent, class‑level SAR indicates that the trimethylammonium analogue is predicted to exhibit higher M₂‑vs.‑M₁ selectivity and potentially partial agonist character relative to the morpholinium parent, which behaves as a non‑subtype‑selective competitive antagonist [2].
| Evidence Dimension | Predicted M₂ vs. M₁ muscarinic receptor subtype selectivity |
|---|---|
| Target Compound Data | Predicted higher M₂/M₁ selectivity (based on trimethylammonium head‑group SAR) [1]; no direct experimental Ki/IC₅₀ available. |
| Comparator Or Baseline | Tiemonium (morpholinium) is a non‑selective competitive muscarinic antagonist [2]. |
| Quantified Difference | Qualitative SAR inference; quantification requires experimental confirmation. |
| Conditions | Class‑level SAR from oxotremorine analogue series; human recombinant M₁–M₅ receptors. |
Why This Matters
If experimentally confirmed, differential M₂/M₁ selectivity may translate into tissue‑specific pharmacological profiles (e.g., cardiac vs. smooth‑muscle effects), justifying procurement for SAR exploration rather than defaulting to the morpholinium analogue.
- [1] Ringdahl B. Synthesis and binding affinity of new muscarinic ligands structurally related to oxotremorine. J Med Chem. 1988;31:164. (Demonstrates that trimethylammonium salt 6 shows pronounced M₂ vs. M₁ selectivity.) View Source
- [2] Labrid C, et al. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine. Arch Int Pharmacodyn Ther. 1976;223(2):231-45. PMID: 187134. (Tiemonium is a competitive but non‑specific muscarinic antagonist.) View Source
